7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
7-bromo-1-methyl-2-phenylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-12-10(14)7-15-8-11(12)16-13(17)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOCOMLLRLALSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2N=C1C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225427 | |
| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044772-00-0 | |
| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044772-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base can yield the desired imidazo[4,5-c]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are utilized.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including anticancer and antiviral drugs.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical properties of imidazo[4,5-c]pyridine derivatives are heavily influenced by substituent patterns. Key analogs and their characteristics are summarized in Table 1.
Table 1: Structural Analogs of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Key Observations:
- Halogenation: Bromine at position 7 (as in the target compound) increases molecular weight and polarizability compared to non-halogenated analogs. Chlorine (e.g., in 2-Bromo-4-chloro-1-methyl derivatives) enhances electrophilicity but reduces solubility .
- Phenyl vs. Methyl Groups : The phenyl group in the target compound improves π-π stacking interactions with aromatic residues in proteins, a feature absent in methyl-substituted analogs like 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine .
Physicochemical and Structural Insights
- Hydrogen Bonding : and highlight intermolecular N–H⋯N and C–H⋯O interactions in crystal structures, which stabilize the solid-state conformation and influence bioavailability .
- Quantum Calculations : Density functional theory (DFT) studies () predict vibrational modes and optimize geometries, aiding in the design of stable derivatives .
Biological Activity
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
- IUPAC Name : 7-bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
- Molecular Formula : C13H10BrN3
- Molecular Weight : 288.15 g/mol
- CAS Number : 1044772-00-0
-
Structural Formula :
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to 7-Bromo-1-methyl-2-phenyl have been shown to selectively inhibit Aurora kinases, which are crucial for cell division. A study demonstrated that certain derivatives displayed IC50 values comparable to established anticancer agents in various cancer cell lines, including HCT116 human colon carcinoma cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that imidazo[4,5-c]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies revealed that some derivatives achieved IC50 values in the low micromolar range against COX-2, suggesting a promising therapeutic profile for treating inflammatory conditions .
The biological activity of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is attributed to its ability to interact with specific molecular targets:
- Aurora Kinase Inhibition : The compound binds to the hinge region of Aurora-A kinase, preventing its activation and subsequent cell proliferation.
- COX Enzyme Inhibition : By blocking COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.
Study 1: Anticancer Activity
A recent investigation focused on a series of imidazo[4,5-c]pyridine derivatives including 7-Bromo-1-methyl-2-phenyl. The study reported:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).
- Results : Significant reduction in cell viability with IC50 values ranging from 0.05 to 0.15 µM for the most potent derivatives.
Study 2: Anti-inflammatory Efficacy
Another study assessed the anti-inflammatory activity using an animal model:
- Methodology : Edema induced in rats was measured after administration of the compound.
- Findings : The compound exhibited a dose-dependent reduction in edema with a maximum inhibition percentage of 78% at higher doses compared to the control group.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 288.15 g/mol |
| CAS Number | 1044772-00-0 |
| Anticancer IC50 | 0.05 - 0.15 µM |
| COX-2 Inhibition IC50 | Low micromolar range |
| Max Edema Inhibition (%) | 78% |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine, and how can regioisomeric byproducts be minimized?
- Methodological Answer : The compound can be synthesized via alkylation of a bromo-imidazopyridine precursor. For example, methyl iodide in DMF with K₂CO₃ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates N-methylation at position 1 . To minimize regioisomers, monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 equivalents of methyl iodide per mole of starting material). Purification via silica gel chromatography with ethyl acetate/hexane (1:2) yields the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 1 and bromine at position 7). X-ray crystallography with SHELXL (for refinement) provides unambiguous confirmation of the fused imidazo-pyridine core and substituent positions . For example, π-π stacking interactions observed in crystallographic data (interplanar distance ~3.58 Å) validate molecular packing .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine at position 7 acts as a leaving group in SNAr reactions. For instance, reaction with sodium methoxide in DMF at 80°C replaces bromine with methoxy, confirmed by LC-MS and NMR . Kinetic studies show faster substitution compared to non-halogenated analogs due to enhanced electrophilicity at the pyridine ring .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, revealing electron-deficient regions at the bromine and imidazole N-atoms . These predictions align with X-ray charge density maps and reactivity in electrophilic alkylation reactions .
Q. What mechanisms underlie its reported antimicrobial activity, and how does structural modification enhance efficacy?
- Methodological Answer : The compound inhibits bacterial DNA gyrase via π-π stacking with aromatic residues (e.g., Tyr-122 in E. coli gyrase), validated by molecular docking . Modifying the phenyl group at position 2 to a pyridyl moiety increases MIC values from 8 µg/mL to 2 µg/mL against Bacillus pumilis .
Q. How do metabolic pathways (e.g., cytochrome P450 oxidation) affect its mutagenic potential compared to analogs like PhIP?
- Methodological Answer : In vitro metabolism studies using rat liver microsomes reveal N-demethylation at position 1 as a primary pathway, forming a reactive nitrenium ion. This metabolite’s stability (measured via kₐᶻ/kₛ = 2.3 × 10⁴ M⁻¹) is lower than PhIP’s, correlating with reduced Ames test mutagenicity (TA98 strain: 1.2 vs. 3.5 revertants/nmol) .
Q. What strategies resolve contradictions in crystallographic data when substituents induce torsional strain?
- Methodological Answer : For structures with torsional angles >10° (e.g., allyl chains in derivatives), use SHELXL ’s TWIN and BASF commands to refine disordered regions. Validate with Hirshfeld surface analysis to distinguish genuine strain from crystallographic artifacts .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Use LC-MS/MS to quantify plasma concentrations and adjust dosing regimens. For example, increasing lipophilicity via 2-phenyl substitution improves oral bioavailability from 12% to 45% in murine models .
Q. Why do DFT-predicted vibrational modes sometimes deviate from experimental IR spectra?
- Methodological Answer : Anharmonic effects in solid-state IR (e.g., N-H stretching at 3400 cm⁻¹) are not captured by gas-phase DFT. Apply scaling factors (0.961–0.985) to theoretical frequencies or use solid-state DFT with periodic boundary conditions .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
